Cas no 951221-67-3 (2-Amino-6-bromo-3-quinolinecarbonitrile)

2-Amino-6-bromo-3-quinolinecarbonitrile is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 2-position, a bromine atom at the 6-position, and a nitrile group at the 3-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromo and cyano substituents enhance its reactivity, enabling selective functionalization through cross-coupling or nucleophilic substitution reactions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic frameworks with potential therapeutic activity.
2-Amino-6-bromo-3-quinolinecarbonitrile structure
951221-67-3 structure
Product Name:2-Amino-6-bromo-3-quinolinecarbonitrile
CAS No:951221-67-3
MF:C10H6BrN3
MW:248.078740596771
MDL:MFCD12922674
CID:1075651
PubChem ID:45588278
Update Time:2025-06-13

2-Amino-6-bromo-3-quinolinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-bromo-3-quinolinecarbonitrile
    • 2-amino-6-bromo-quinoline-3-carbonitrile
    • 951221-67-3
    • SCHEMBL789748
    • SB69950
    • 2-amino-6-bromoquinoline-3-carbonitrile
    • BNB22167
    • W19140
    • AKOS005072351
    • CS-0316809
    • ED-0727
    • MDL: MFCD12922674
    • Inchi: 1S/C10H6BrN3/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,(H2,13,14)
    • InChI Key: OZZJKVKTCKKFHA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC(C#N)=C(N)N=2

Computed Properties

  • Exact Mass: 246.97451g/mol
  • Monoisotopic Mass: 246.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 62.7Ų

Experimental Properties

  • Melting Point: >300°

2-Amino-6-bromo-3-quinolinecarbonitrile Security Information

  • HazardClass:IRRITANT

2-Amino-6-bromo-3-quinolinecarbonitrile Pricemore >>

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Additional information on 2-Amino-6-bromo-3-quinolinecarbonitrile

Introduction to 2-Amino-6-bromo-3-quinolinecarbonitrile (CAS No. 951221-67-3) and Its Applications in Modern Chemical Biology

2-Amino-6-bromo-3-quinolinecarbonitrile, identified by the CAS number 951221-67-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 2-amino-6-bromo-3-quinolinecarbonitrile, including its amino, bromo, and cyano substituents, make it a versatile scaffold for the development of novel bioactive molecules.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, derivatives of quinoline have been instrumental in the treatment of malaria, tuberculosis, and other infectious diseases. The introduction of halogen atoms, such as bromine in 2-amino-6-bromo-3-quinolinecarbonitrile, can enhance the reactivity and binding affinity of the molecule towards biological targets, making it an attractive intermediate for drug discovery.

The cyano group in the molecule contributes to its electronic properties, influencing its interactions with biological receptors and enzymes. This feature is particularly valuable in designing molecules with specific pharmacological profiles. Researchers have leveraged the structural flexibility of 2-amino-6-bromo-3-quinolinecarbonitrile to develop inhibitors targeting various disease pathways, including cancer and inflammatory disorders.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like 2-amino-6-bromo-3-quinolinecarbonitrile. These improvements have facilitated its use in high-throughput screening campaigns and medicinal chemistry libraries, accelerating the discovery of new therapeutic agents. The compound’s ability to serve as a building block for more complex molecules has made it a cornerstone in the synthesis of potential drug candidates.

In the realm of chemical biology, 2-amino-6-bromo-3-quinolinecarbonitrile has been employed to study enzyme mechanisms and receptor binding affinities. Its unique structural motifs allow researchers to probe biological systems with high precision. For instance, studies have demonstrated its utility in developing probes that interact with kinases and other signaling proteins. These interactions are critical for understanding disease mechanisms and identifying new therapeutic targets.

The bromine substituent in 2-amino-6-bromo-3-quinolinecarbonitrile offers further opportunities for functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to introduce aryl or heteroaryl groups into molecular frameworks. The versatility of this compound makes it a valuable asset in synthetic strategies aimed at creating novel bioactive molecules.

Emerging research indicates that derivatives of quinoline carbonitriles may have applications beyond traditional therapeutic areas. For example, studies have explored their potential as photodynamic agents or imaging probes due to their ability to absorb light at specific wavelengths. The cyano group’s electron-withdrawing nature enhances these properties, making 2-amino-6-bromo-3-quinolinecarbonitrile a candidate for innovative applications in biophotonics.

The synthesis of 2-amino-6-bromo-3-quinolinecarbonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps often include cyclization reactions to form the quinoline core, followed by selective halogenation and functional group interconversions. Advances in catalytic systems have improved the efficiency of these processes, reducing waste and improving yields.

The pharmacological potential of 2-amino-6-bromo-3-quinolinecarbonitrile is further underscored by computational modeling studies. Molecular docking simulations have been used to predict how this compound might interact with biological targets such as protein kinases or transcription factors. These predictions guide experimental efforts by identifying promising leads for further optimization.

In conclusion, 2-amino-6-bromo-3-quinolinecarbonitrile (CAS No. 951221-67-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, its importance in advancing therapeutic interventions is likely to grow.

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